Thiochroman-8-carboxylic acid
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Overview
Description
Thiochroman-8-carboxylic acid is a sulfur-containing heterocyclic compound that belongs to the thiochroman family. These compounds are known for their unique chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound, in particular, has garnered interest due to its structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiochroman-8-carboxylic acid typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates . Another method involves the reaction of thiophenols with α,β-unsaturated carboxylic acids under basic conditions .
Industrial Production Methods: Industrial production of this compound may utilize metal complex catalysis to enhance the efficiency and yield of the synthesis process . The use of environmentally friendly solvents and room temperature conditions can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Thiochroman-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acid chloride
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Acid chlorides.
Scientific Research Applications
Thiochroman-8-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of thiochroman-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiochroman ring can form strong interactions with metal ions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Thiochromone: A thio analog of chromone, where the oxygen atom is replaced with sulfur.
Thiochroman-4-one: Another thiochroman derivative with a ketone group at the 4-position.
Benzothiopyran: A related compound with a similar sulfur-containing ring structure.
Uniqueness: Thiochroman-8-carboxylic acid is unique due to the presence of the carboxylic acid group at the 8-position, which imparts distinct chemical properties and reactivity compared to other thiochroman derivatives. This structural feature allows for specific interactions and applications in various fields of research and industry .
Properties
Molecular Formula |
C10H10O2S |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3,4-dihydro-2H-thiochromene-8-carboxylic acid |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H,11,12) |
InChI Key |
JOSKALQGXXFUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)O)SC1 |
Origin of Product |
United States |
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